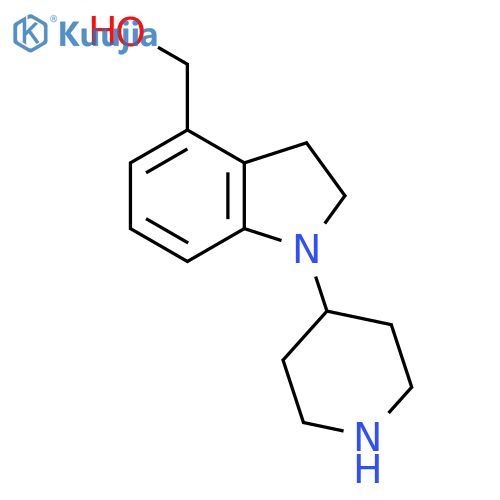

Cas no 2098066-95-4 ((1-(Piperidin-4-yl)indolin-4-yl)methanol)

2098066-95-4 structure

商品名:(1-(Piperidin-4-yl)indolin-4-yl)methanol

CAS番号:2098066-95-4

MF:C14H20N2O

メガワット:232.321403503418

CID:5046423

(1-(Piperidin-4-yl)indolin-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (1-(piperidin-4-yl)indolin-4-yl)methanol

- (1-piperidin-4-yl-2,3-dihydroindol-4-yl)methanol

- (1-(Piperidin-4-yl)indolin-4-yl)methanol

-

- インチ: 1S/C14H20N2O/c17-10-11-2-1-3-14-13(11)6-9-16(14)12-4-7-15-8-5-12/h1-3,12,15,17H,4-10H2

- InChIKey: RGWWNCCVAHCPQH-UHFFFAOYSA-N

- ほほえんだ: OCC1=CC=CC2=C1CCN2C1CCNCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 253

- トポロジー分子極性表面積: 35.5

- 疎水性パラメータ計算基準値(XlogP): 1.3

(1-(Piperidin-4-yl)indolin-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-8114-1g |

(1-(piperidin-4-yl)indolin-4-yl)methanol |

2098066-95-4 | 95%+ | 1g |

$660.0 | 2023-09-07 | |

| TRC | P138516-100mg |

(1-(Piperidin-4-yl)indolin-4-yl)methanol |

2098066-95-4 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Life Chemicals | F1907-8114-0.25g |

(1-(piperidin-4-yl)indolin-4-yl)methanol |

2098066-95-4 | 95%+ | 0.25g |

$595.0 | 2023-09-07 | |

| Life Chemicals | F1907-8114-10g |

(1-(piperidin-4-yl)indolin-4-yl)methanol |

2098066-95-4 | 95%+ | 10g |

$3034.0 | 2023-09-07 | |

| TRC | P138516-1g |

(1-(Piperidin-4-yl)indolin-4-yl)methanol |

2098066-95-4 | 1g |

$ 570.00 | 2022-06-03 | ||

| Life Chemicals | F1907-8114-2.5g |

(1-(piperidin-4-yl)indolin-4-yl)methanol |

2098066-95-4 | 95%+ | 2.5g |

$1439.0 | 2023-09-07 | |

| Life Chemicals | F1907-8114-5g |

(1-(piperidin-4-yl)indolin-4-yl)methanol |

2098066-95-4 | 95%+ | 5g |

$2167.0 | 2023-09-07 | |

| Life Chemicals | F1907-8114-0.5g |

(1-(piperidin-4-yl)indolin-4-yl)methanol |

2098066-95-4 | 95%+ | 0.5g |

$627.0 | 2023-09-07 | |

| TRC | P138516-500mg |

(1-(Piperidin-4-yl)indolin-4-yl)methanol |

2098066-95-4 | 500mg |

$ 365.00 | 2022-06-03 |

(1-(Piperidin-4-yl)indolin-4-yl)methanol 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

2098066-95-4 ((1-(Piperidin-4-yl)indolin-4-yl)methanol) 関連製品

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量